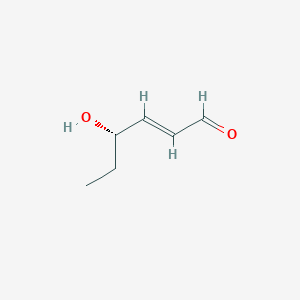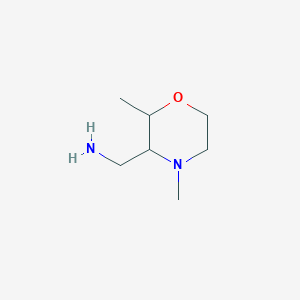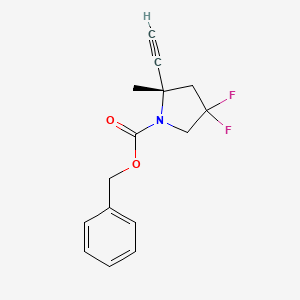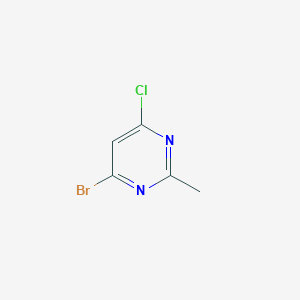
5'-Inosinic acid, 2-ethenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic compound that belongs to the class of nucleotides. It is characterized by its unique structure, which includes a purine base, a ribose sugar, and a phosphate group. This compound is of significant interest in the fields of biochemistry and molecular biology due to its role in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple organic molecules such as formamide and glycine. These reactions involve cyclization and condensation steps to form the purine ring system.
Attachment of the Ribose Sugar: The ribose sugar is attached to the purine base through a glycosidic bond. This step often requires the use of protecting groups to ensure selective reaction at the desired position.
Phosphorylation: The final step involves the addition of the phosphate group to the ribose sugar. This is typically achieved using phosphorylating agents such as phosphoric acid or phosphoryl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is scaled up using optimized reaction conditions and efficient purification techniques. The use of automated synthesis and high-throughput screening methods allows for the production of large quantities of the compound with high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose sugar and the purine base.
Reduction: Reduction reactions can occur at the vinyl group attached to the purine base.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphate group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the purine base and ribose sugar.
Reduction Products: Reduced forms of the vinyl group.
Substitution Products: Substituted derivatives at the phosphate group.
科学研究应用
Chemistry
In chemistry, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for the synthesis of more complex nucleotides and nucleic acids. It is also used in studies of reaction mechanisms and enzyme catalysis.
Biology
In biology, this compound is studied for its role in cellular processes such as DNA replication, transcription, and translation. It is also used in the development of nucleotide analogs for therapeutic applications.
Medicine
In medicine, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is investigated for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of nucleic acid-based products such as DNA probes, primers, and synthetic genes. It is also used in the manufacture of diagnostic kits and research reagents.
作用机制
The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal processes of DNA and RNA synthesis, leading to the inhibition of cell proliferation and viral replication. The compound targets key enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase.
相似化合物的比较
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide with a similar structure but with three phosphate groups.
Deoxyadenosine Monophosphate (dAMP): A nucleotide with a similar purine base but lacking the hydroxyl group on the ribose sugar.
Guanosine Monophosphate (GMP): A nucleotide with a different purine base (guanine) but similar overall structure.
Uniqueness
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to the presence of the vinyl group on the purine base and the specific stereochemistry of the ribose sugar. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
185378-10-3 |
|---|---|
分子式 |
C12H15N4O8P |
分子量 |
374.24 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(2-ethenyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H15N4O8P/c1-2-6-14-10-7(11(19)15-6)13-4-16(10)12-9(18)8(17)5(24-12)3-23-25(20,21)22/h2,4-5,8-9,12,17-18H,1,3H2,(H,14,15,19)(H2,20,21,22)/t5-,8-,9-,12-/m1/s1 |
InChI 键 |
GJSWNSHGOOIJLU-JJNLEZRASA-N |
手性 SMILES |
C=CC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
规范 SMILES |
C=CC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-5,8-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-3-carboxamide](/img/structure/B12942087.png)




![7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B12942126.png)


![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-one](/img/structure/B12942138.png)

![13-hydroxy-10,16-bis[2-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942147.png)


